molecular formula C18H18N2O3 B4424282 4,6-bis(4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one

4,6-bis(4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one

Cat. No.: B4424282
M. Wt: 310.3 g/mol
InChI Key: GJNWFJAGCCQGPW-UHFFFAOYSA-N
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Description

4,6-bis(4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one is a heterocyclic compound that features a pyridazine ring substituted with two 4-methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-bis(4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized in the presence of a suitable catalyst to yield the desired pyridazinone .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4,6-bis(4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

    Reduction: Reduction reactions can yield dihydropyridazinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridazinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

4,6-bis(4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-bis(4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, the compound may inhibit certain enzymes or receptors, thereby affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

    4,6-bis(4-methoxyphenyl)pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridazine ring.

    2,3-bis(4-methoxyphenyl)quinoxaline: Features a quinoxaline ring with similar aromatic substitutions.

    4,4’-bis(4-methoxyphenyl)tetrathiafulvalene: Contains a tetrathiafulvalene core with similar aromatic groups.

Uniqueness

4,6-bis(4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one is unique due to its specific substitution pattern and the presence of a dihydropyridazinone core. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyridazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-22-14-7-3-12(4-8-14)16-11-17(19-20-18(16)21)13-5-9-15(23-2)10-6-13/h3-10,16H,11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJNWFJAGCCQGPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NNC2=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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